4-Ethoxy-3,5-difluoroaniline

Lipophilicity LogP Drug Design

4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) is a fluorinated aromatic amine characterized by a 1,2,3,5-tetrasubstituted benzene core bearing a primary amine, two fluorine atoms at the 3- and 5-positions, and an ethoxy group at the 4-position. With a molecular formula of C₈H₉F₂NO and a molecular weight of 173.16 g/mol, this compound serves as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 942615-19-2
Cat. No. B1439721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,5-difluoroaniline
CAS942615-19-2
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1F)N)F
InChIInChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
InChIKeyQDBYWBVGALLLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2): A Differentiated Fluorinated Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) is a fluorinated aromatic amine characterized by a 1,2,3,5-tetrasubstituted benzene core bearing a primary amine, two fluorine atoms at the 3- and 5-positions, and an ethoxy group at the 4-position . With a molecular formula of C₈H₉F₂NO and a molecular weight of 173.16 g/mol, this compound serves as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical and agrochemical research [1]. The strategic combination of electron-withdrawing fluorine substituents and an electron-donating ethoxy group creates a unique electronic environment that distinguishes it from simpler aniline derivatives and enables its use in the construction of more complex, biologically active molecules .

Why Generic Substitution of 4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) Is Not Recommended for Structure-Activity Relationship (SAR) Studies and Process Chemistry


In medicinal chemistry and agrochemical research, even minor structural modifications to aniline building blocks can profoundly alter lipophilicity, metabolic stability, and target binding affinity. Replacing 4-Ethoxy-3,5-difluoroaniline with a closely related analog such as 3,5-difluoroaniline (lacking the 4-ethoxy group) or 3,5-difluoro-4-methoxyaniline (methoxy in place of ethoxy) introduces quantifiable differences in key physicochemical properties, including LogP, hydrogen bonding capacity, and steric bulk [1]. These differences directly impact compound behavior in biological assays and synthetic transformations, potentially leading to divergent SAR outcomes and compromised reproducibility . The following evidence demonstrates that generic substitution is not a scientifically sound strategy for projects specifically requiring the 4-ethoxy-3,5-difluoro substitution pattern.

Quantitative Differentiation of 4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) Versus Its Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Comparison: 4-Ethoxy-3,5-difluoroaniline vs. 3,5-Difluoroaniline and 3,5-Difluoro-4-methoxyaniline

The lipophilicity of 4-Ethoxy-3,5-difluoroaniline, as indicated by its computed LogP value, is significantly higher than that of the simpler 3,5-difluoroaniline and slightly lower than that of the methoxy analog. ChemSpace reports a LogP of 1.63 for 4-Ethoxy-3,5-difluoroaniline [1]. For comparison, 3,5-difluoroaniline has a reported LogP of 1.547 from the same computational source , while 3,5-difluoro-4-methoxyaniline has a higher LogP of 2.13680 [2]. This 0.08 unit increase over the unsubstituted analog and 0.5 unit decrease relative to the methoxy analog are quantifiable differences that can influence membrane permeability and metabolic stability.

Lipophilicity LogP Drug Design ADME

Hydrogen Bond Donor/Acceptor Capacity: 4-Ethoxy-3,5-difluoroaniline vs. 3,5-Difluoroaniline

The presence of the ethoxy group at the 4-position introduces an additional hydrogen bond acceptor compared to 3,5-difluoroaniline, which is reflected in the topological polar surface area (TPSA). 4-Ethoxy-3,5-difluoroaniline has a TPSA of 35.25 Ų and features 2 hydrogen bond acceptors and 1 donor . In contrast, 3,5-difluoroaniline has a TPSA of only 26.02 Ų with 1 hydrogen bond acceptor and 1 donor . This increased polarity and hydrogen bonding capacity can affect solubility, crystal packing, and intermolecular interactions with biological targets.

Hydrogen Bonding Polar Surface Area Solubility Target Binding

Molecular Weight and Rotatable Bond Differences: 4-Ethoxy-3,5-difluoroaniline vs. 3,5-Difluoroaniline and 3,5-Difluoro-4-methoxyaniline

The ethoxy substitution at the 4-position increases both the molecular weight and the number of rotatable bonds compared to the simpler 3,5-difluoroaniline, while providing a distinct profile compared to the methoxy analog. 4-Ethoxy-3,5-difluoroaniline has a molecular weight of 173.16 g/mol and 2 rotatable bonds . 3,5-Difluoroaniline is significantly lighter at 129.11 g/mol and has 0 rotatable bonds . The methoxy analog, 3,5-difluoro-4-methoxyaniline, has a molecular weight of 159.13 g/mol and 1 rotatable bond . These differences in molecular weight and conformational flexibility (via rotatable bonds) can affect binding entropy, passive permeability, and overall drug-likeness.

Molecular Weight Rotatable Bonds Conformational Flexibility Fragment-Based Drug Design

Commercial Availability and Pricing Differential: 4-Ethoxy-3,5-difluoroaniline vs. 3,5-Difluoroaniline

The target compound commands a premium price compared to the simpler 3,5-difluoroaniline, reflecting its more complex synthesis and specialized utility. Based on supplier pricing data, 4-Ethoxy-3,5-difluoroaniline (97-98% purity) is available at approximately 746 CNY/1g and 2,979 CNY/5g from one supplier , and 3,498 CNY/5g from another . In contrast, 3,5-difluoroaniline (≥98% purity) is priced at approximately 100 USD/25g from ChemScence . On a per-gram basis, this represents a cost differential of roughly 60-100x, underscoring the target compound's status as a higher-value, niche building block.

Procurement Cost Analysis Supply Chain Building Blocks

Predicted Impact on Metabolic Stability: 4-Alkoxy Substitution Pattern in 3,5-Difluoroanilines

While direct experimental metabolic stability data for this specific compound were not identified in the public domain, the 4-alkoxy substitution pattern on a 3,5-difluoroaniline core is known in medicinal chemistry to influence metabolic stability. The presence of fluorine atoms ortho to the amine and an alkoxy group para to the amine can block or modulate sites of oxidative metabolism, including CYP-mediated hydroxylation . Compared to unsubstituted aniline (which undergoes rapid N-hydroxylation and ring hydroxylation) or 3,5-difluoroaniline (which lacks the para-alkoxy blocking group), the 4-ethoxy-3,5-difluoro substitution pattern is hypothesized to offer improved metabolic stability, though this remains a class-level inference requiring experimental confirmation.

Metabolic Stability Cytochrome P450 Fluorine Effect ADME

Optimal Application Scenarios for 4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP ~1.6-1.9)

In drug discovery programs where a specific LogP window is required for optimal ADME properties, 4-Ethoxy-3,5-difluoroaniline offers a quantifiably higher LogP than 3,5-difluoroaniline (ΔLogP +0.08 to +0.40) and a lower LogP than the methoxy analog (ΔLogP -0.19 to -0.51) [1]. This intermediate lipophilicity makes it a suitable building block for scaffolds where a moderate increase in hydrophobicity is desired without the full LogP increase conferred by a methoxy group.

Synthesis of Agrochemical Intermediates Where Enhanced Hydrogen Bonding Capacity Is Desired

The presence of an additional hydrogen bond acceptor (H_Acceptors = 2 vs. 1 for 3,5-difluoroaniline) and increased polar surface area (TPSA = 35.25 vs. 26.02 Ų) suggests that 4-Ethoxy-3,5-difluoroaniline may be particularly useful in the synthesis of agrochemical candidates where improved solubility or specific target interactions are required .

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Precise Control of Molecular Weight and Flexibility

With a molecular weight of 173.16 g/mol and 2 rotatable bonds, 4-Ethoxy-3,5-difluoroaniline provides a quantifiable step-up in both size and conformational flexibility compared to the rigid 3,5-difluoroaniline (MW 129.11, 0 rotatable bonds) . This allows medicinal chemists to probe the effects of increased molecular complexity and entropy on binding affinity in a controlled manner.

Specialty Chemical Research Where Cost Is Justified by Unique Reactivity or Properties

Given its significantly higher cost compared to simpler aniline building blocks (approximately 60-100x higher per gram than 3,5-difluoroaniline) , 4-Ethoxy-3,5-difluoroaniline should be procured for applications where its unique combination of ethoxy and difluoro substitution is essential to the research objective, such as in patent exemplification, SAR exploration of a specific series, or the synthesis of a key advanced intermediate.

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